molecular formula C12H16BrNO4S B2360096 2-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide CAS No. 1448043-69-3

2-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Cat. No.: B2360096
CAS No.: 1448043-69-3
M. Wt: 350.23
InChI Key: OYQRXDREQWWKOG-UHFFFAOYSA-N
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Description

2-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a synthetic organic compound with the molecular formula C12H16BrNO4S and a molecular weight of 350.23 g/mol. This compound features a bromine atom, a sulfonamide group, and a tetrahydropyran ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through cyclization reactions involving dihydropyran and suitable nucleophiles.

    Introduction of the Bromine Atom: Bromination of the aromatic ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the brominated aromatic compound with a suitable sulfonamide precursor under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group in the tetrahydropyran ring can be oxidized to form ketones or reduced to form alkanes.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or radical initiators.

    Sulfonamide Formation: Sulfonamide precursors in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Ketones or carboxylic acids.

    Reduction Products: Alkanes or alcohols.

Scientific Research Applications

2-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The tetrahydropyran ring may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-5-methoxybenzamide: Similar structure with a methoxy group, potentially altering its reactivity and biological activity.

    2-bromo-N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide derivatives: Various derivatives with different substituents on the aromatic ring or tetrahydropyran ring.

Uniqueness

This compound is unique due to its combination of a bromine atom, sulfonamide group, and tetrahydropyran ring. This combination provides a versatile platform for chemical modifications and potential biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-bromo-N-[(4-hydroxyoxan-4-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO4S/c13-10-3-1-2-4-11(10)19(16,17)14-9-12(15)5-7-18-8-6-12/h1-4,14-15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQRXDREQWWKOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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